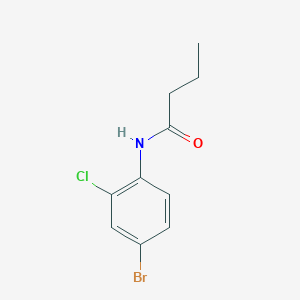
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress and neuronal damage. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the growth of tumor cells and induce apoptosis through the activation of caspases. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to protect against neuronal damage and improve cognitive function through the activation of the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method, which makes it accessible for lab experiments. However, one limitation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is its limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A. One direction is the investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and diabetes. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A may provide new insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3,5-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with acetic anhydride and triethylamine to yield N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C17H18N2O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O2S/c1-10-5-11(2)7-14(6-10)21-9-16(20)19-17-15(8-18)12(3)13(4)22-17/h5-7H,9H2,1-4H3,(H,19,20) |
Clave InChI |
LPBPKHCLCKPSDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)

